molecular formula C16H24ClNO2 B4410086 1-{4-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride

1-{4-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride

Cat. No. B4410086
M. Wt: 297.82 g/mol
InChI Key: XFJKXBVFKYDCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

1-{4-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulating and euphoric effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. This compound has also been shown to have anxiogenic effects, which may contribute to its potential therapeutic applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

1-{4-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride has several advantages as a research tool. It is relatively easy to synthesize and has a high affinity for the dopamine transporter, which makes it useful in the study of dopamine-related neurological disorders. However, this compound also has several limitations. It is a highly addictive substance and has a high potential for abuse, which may limit its use in research studies. Additionally, the effects of this compound on the brain are not well understood, which may limit its usefulness as a research tool.

Future Directions

There are several future directions for research on 1-{4-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride. One area of interest is the potential therapeutic applications of this compound in the treatment of neurological disorders such as ADHD and Parkinson's disease. Another area of interest is the development of new synthetic cathinones with improved therapeutic potential and reduced potential for abuse. Finally, further research is needed to better understand the mechanism of action of this compound and its effects on the brain.

Scientific Research Applications

1-{4-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has an affinity for the dopamine transporter, which may make it useful in the treatment of certain neurological disorders such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease.

properties

IUPAC Name

1-[4-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-13-4-3-9-17(12-13)10-11-19-16-7-5-15(6-8-16)14(2)18;/h5-8,13H,3-4,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJKXBVFKYDCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOC2=CC=C(C=C2)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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